N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties :
- Studies on the cyclocondensation of related compounds demonstrate the potential for creating a range of chemical structures with diverse properties (Liu, Shih, & Hu, 1987).
- Synthesis techniques, like microwave-promoted synthesis, have been explored to create derivatives with potential biological activities (Özil, Bodur, Ülker, & Kahveci, 2015).
Anticancer Applications :
- Some derivatives have shown promising results in the inhibition of various cancer cell lines, suggesting potential use as anticancer agents (Lesyk et al., 2007).
- Certain compounds in this category have been found effective against breast cancer cell lines, indicating their potential as therapeutic agents (Abdelhamid et al., 2016).
Antimicrobial and Antioxidant Activities :
- Thiazolo[3,2-b][1,2,4]triazole derivatives have been found to possess antimicrobial properties, suggesting their use in treating infections (Bărbuceanu et al., 2009).
- These compounds also exhibit antioxidant activities, which can be relevant in managing oxidative stress-related diseases (Saundane & Manjunatha, 2016).
Anti-Inflammatory and Analgesic Properties :
- Some thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have shown anti-inflammatory activity, which could be useful in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).
Biological Activity Evaluation :
- Various derivatives have been evaluated for their biological activities, including their interaction with DNA and cytotoxic effects on cancer cell lines (Alamri et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to the inhibition or modulation of the target’s function .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, often related to the function of their targets .
Result of Action
Thiazole derivatives have been shown to have a wide range of effects, often related to the inhibition or modulation of their targets .
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-5-8-16(12-14)24-21(29)20(28)23-11-10-17-13-30-22-25-19(26-27(17)22)18-9-4-3-7-15(18)2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYRSNUAJHFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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